1-(3-Ethylphenyl)guanidine
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Overview
Description
1-(3-Ethylphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. Guanidines are characterized by their strong basicity and ability to form hydrogen bonds, making them valuable in numerous biochemical processes and pharmaceutical applications .
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which provides efficient and scalable routes to multisubstituted guanidines .
Chemical Reactions Analysis
1-(3-Ethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form corresponding ureas or other oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to amines or other reduced forms.
Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides
Scientific Research Applications
1-(3-Ethylphenyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)guanidine involves its strong basicity and ability to form hydrogen bonds. At physiological pH, guanidines exist primarily as guanidinium ions, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to their biological effects.
Comparison with Similar Compounds
1-(3-Ethylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen bonding capabilities but differ in their substitution patterns and resulting properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have unique structural features that influence their reactivity and applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and share some chemical properties with guanidines but have distinct reactivity profiles.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(3-ethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
InChI Key |
OOCLEFCNJHOZDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C(N)N |
Origin of Product |
United States |
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